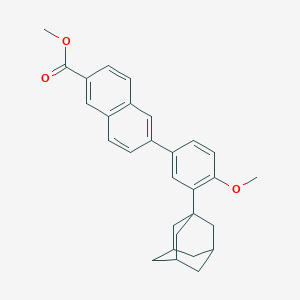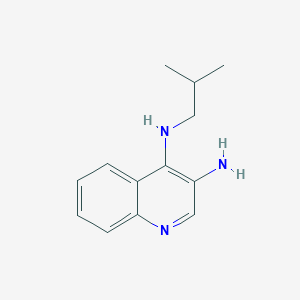
N4-Isobutylquinoline-3,4-diamine
Vue d'ensemble
Description
N4-Isobutylquinoline-3,4-diamine, also known as IBQ, is a synthetic compound that belongs to the class of quinoline derivatives . It is a pale yellow, crystalline solid that is soluble in water and ethanol . The molecular formula of this compound is C13H17N3 and it has a molecular weight of 215.29 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is 4-N-(2-methylpropyl)quinoline-3,4-diamine . The InChI code is InChI=1S/C13H17N3/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14/h3-6,8-9H,7,14H2,1-2H3,(H,15,16) . The Canonical SMILES is CC(C)CNC1=C(C=NC2=CC=CC=C21)N .
Physical And Chemical Properties Analysis
The computed properties of this compound include a molecular weight of 215.29 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass are both 215.142247555 g/mol .
Applications De Recherche Scientifique
1. Potential as a Human AKT1 Inhibitor
N4-Isobutylquinoline-3,4-diamine derivatives have been explored for their potential as human AKT1 inhibitors, which could have implications in cancer treatment. In a study by Ghanei et al. (2016), several derivatives of this compound were synthesized and evaluated through docking analysis for their inhibitory potency against Human AKT1, a key enzyme involved in cancer progression. Some derivatives exhibited promising inhibitory potency, indicating their potential role in cancer therapy (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).
2. Antifungal and Antimicrobial Properties
Isoquinoline derivatives, including those similar in structure to this compound, have been shown to possess significant antimicrobial and antifungal activities. Dembitsky, Gloriozova, and Poroikov (2015) reviewed the biological activities of isoquinoline N-oxides alkaloids, highlighting their confirmed antimicrobial and antitumor activities. This positions this compound derivatives as potential candidates for developing new antimicrobial and antifungal agents (Dembitsky, Gloriozova, & Poroikov, 2015).
3. Corrosion Inhibition
Another interesting application of this compound derivatives is in corrosion inhibition. Ogunyemi et al. (2020) investigated the potential of chloroquine derivatives, which are structurally related, as corrosion inhibitors. Their study revealed a correlation between the electronic structures of these molecules and their efficiency in inhibiting corrosion, suggesting the utility of this compound derivatives in this field (Ogunyemi, Latona, Ayinde, & Adejoro, 2020).
4. Enantioselective Synthesis
In the realm of organic chemistry, these compounds have been employed in enantioselective synthesis. For instance, Liu et al. (2012) demonstrated the use of chiral diamine catalysts in asymmetric Michael reactions, where compounds similar to this compound were used to achieve high yields and enantioselectivities in the synthesis of complex organic molecules. This showcases their utility in the synthesis of chiral compounds, which are crucial in pharmaceuticals and other applications (Liu, Liu, Wang, He, Lin, & Feng, 2012).
Mécanisme D'action
Target of Action
N4-Isobutylquinoline-3,4-diamine is a synthetic compound that has shown promising results in various biomedical applications . It has been found to exhibit potent anticancer activity, making it a promising candidate for cancer therapy . The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells .
Mode of Action
It is known that the compound interacts with its targets in the cancer cells, leading to inhibition of their growth
Biochemical Pathways
Given its anticancer activity, it is likely that the compound affects pathways involved in cell proliferation and survival
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell growth
Propriétés
IUPAC Name |
4-N-(2-methylpropyl)quinoline-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14/h3-6,8-9H,7,14H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMKIQOIIMSWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=NC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461621 | |
| Record name | N4-Isobutylquinoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99010-09-0 | |
| Record name | N4-Isobutylquinoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

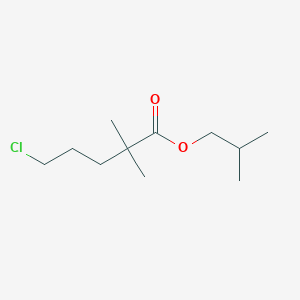
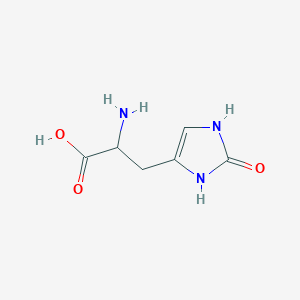
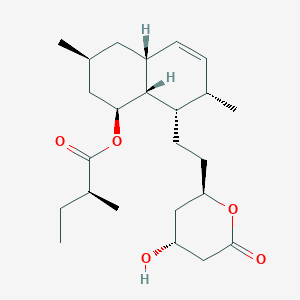
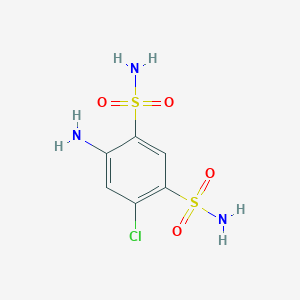

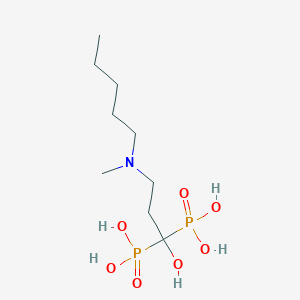
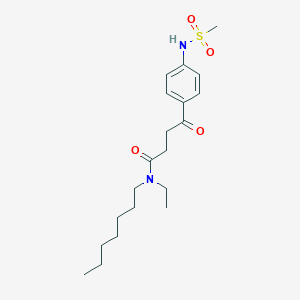
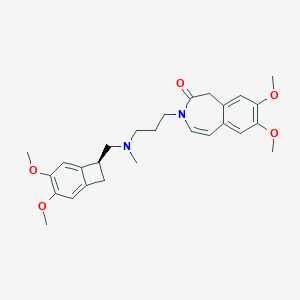



![(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride](/img/structure/B194675.png)
